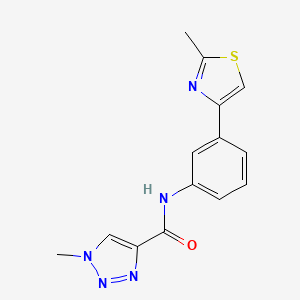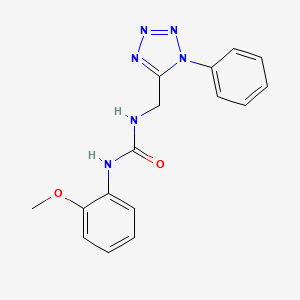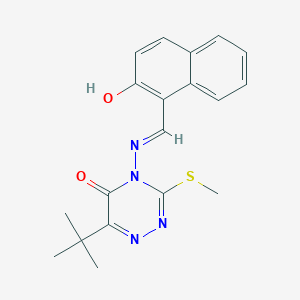![molecular formula C15H18BrN5O2S B2558934 5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine CAS No. 2379975-15-0](/img/structure/B2558934.png)
5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine, commonly known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP is a pyrimidine-based small molecule that has shown promise in various preclinical studies for the treatment of cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of BPIP is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that play a role in cancer cell growth and inflammation. BPIP has also been found to interact with specific receptors in the brain that are involved in the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects
BPIP has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and inhibition of protein aggregation in the brain. BPIP has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPIP in lab experiments is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using BPIP is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of BPIP. One potential direction is to optimize the synthesis method to improve the yield and purity of BPIP. Another potential direction is to study the pharmacokinetics and pharmacodynamics of BPIP in vivo to better understand its efficacy and safety. Additionally, further studies are needed to investigate the potential of BPIP in treating other diseases, such as autoimmune disorders and infectious diseases.
Synthesemethoden
The synthesis of BPIP involves the reaction of 2-aminopyrimidine with 4-(pyridin-3-ylsulfonyl)piperidine and 5-bromo-2-chloropyrimidine under specific reaction conditions. The resulting compound is then purified by column chromatography to obtain pure BPIP.
Wissenschaftliche Forschungsanwendungen
BPIP has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer, BPIP has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, prostate cancer, and melanoma. BPIP has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis and colitis. In neurological disorders, BPIP has shown potential in treating Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Eigenschaften
IUPAC Name |
5-bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2S/c16-13-9-19-15(20-10-13)18-8-12-3-6-21(7-4-12)24(22,23)14-2-1-5-17-11-14/h1-2,5,9-12H,3-4,6-8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGBGQAPUVCGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=C(C=N2)Br)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)

![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2558861.png)
methanone](/img/structure/B2558862.png)
![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)


![2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2558869.png)
![2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2558870.png)

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2558872.png)
